molecular formula C66H80ClN13O18 B1249107 Perphyllon CAS No. 8066-99-7

Perphyllon

Cat. No.: B1249107
CAS No.: 8066-99-7
M. Wt: 1378.9 g/mol
InChI Key: RGRSIBRQWJTNMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perphyllon is a pharmaceutical compound primarily used for its bronchodilatory and spasmolytic effects. It belongs to the xanthine family, a class of methylxanthines known for their therapeutic roles in respiratory and cardiovascular conditions. The active ingredient in this compound is identified as 7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione (hydroxyethyltheophylline), a theophylline derivative . Proprietary formulations of this compound may exist as standalone hydroxyethyltheophylline or in combination with other agents such as atropine, etofylline, theophylline, and papaverine, particularly in injectable solutions used historically in acute respiratory treatments . Its primary indications include bronchial asthma and chronic obstructive pulmonary disease (COPD), offering an alternative for patients intolerant to ephedrine .

Properties

CAS No.

8066-99-7

Molecular Formula

C66H80ClN13O18

Molecular Weight

1378.9 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;1,3-dimethyl-7H-purine-2,6-dione;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione;nitrate;hydrochloride

InChI

InChI=1S/C20H21NO4.C18H26NO3.C12H12N2O3.C9H12N4O3.C7H8N4O2.ClH.NO3/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-11-7-6(8(15)12(2)9(11)16)13(3-4-14)5-10-7;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;;2-1(3)4/h5-8,10-12H,9H2,1-4H3;3-7,14-17,20H,8-12H2,1-2H3;3-7H,2H2,1H3,(H2,13,14,15,16,17);5,14H,3-4H2,1-2H3;3H,1-2H3,(H,8,9);1H;/q;+1;;;;;-1

InChI Key

RGRSIBRQWJTNMU-UHFFFAOYSA-N

SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CN1C2=C(C(=O)N(C1=O)C)NC=N2.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCO.C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.[N+](=O)([O-])[O-].Cl

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CN1C2=C(C(=O)N(C1=O)C)NC=N2.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCO.C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.[N+](=O)([O-])[O-].Cl

Synonyms

perphyllon

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Limitations

  • Advantages : this compound’s combination therapy offers multi-modal action, making it suitable for complex cases of bronchospasm with comorbid cardiovascular issues .
  • Disadvantages: Limited modern pharmacokinetic or safety data compared to well-characterized agents like theophylline.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.